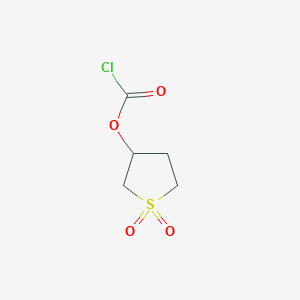
3-(phenoxymethyl)benzoic Acid
Vue d'ensemble
Description
3-(phenoxymethyl)benzoic Acid is a phenoxybenzoic acid in which the phenoxy group is meta to the carboxy group . It is a metabolite of pyrethroid insecticides .
Synthesis Analysis
The synthesis of 3-(phenoxymethyl)benzoic Acid involves several steps. The mixture is stirred, cooled to 5 – 10°C in an ice bath, treated dropwise with Et 3 N (2.87 g, 28.4 mmol) in anhydrous dioxane and benzoylchloride (1.99 g 14.2 mmol) in anhydrous dioxane, and stirred for 30 min at room temperature and 2 h at 60 – 65°C .Molecular Structure Analysis
The molecular formula of 3-(phenoxymethyl)benzoic Acid is C14H12O3 . Its average mass is 228.243 Da and its monoisotopic mass is 228.078644 Da .Physical And Chemical Properties Analysis
3-(phenoxymethyl)benzoic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 409.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 186.7±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
3-(Phenoxymethyl)benzoic Acid and its derivatives demonstrate significant antibacterial properties. Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid, testing its potential antibacterial activity. This research indicates the usefulness of such derivatives in developing new drug candidates with potent chemotherapeutic properties (Satpute, Gangan, & Shastri, 2018).
Antimicrobial Activity
A study by Drăcea et al. (2010) on the antimicrobial activity of new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides against various bacterial and fungal strains demonstrated specific antimicrobial activity, with minimal inhibitory concentrations ranging from 3.9 micrograms/mL to 250 micrograms/mL. This highlights the compound's potential in combating microbial infections (Drăcea et al., 2010).
Interaction with Rhizosphere Microorganisms
Liu et al. (2015) identified benzoic acid and 3-phenylpropanoic acid in tobacco root exudates and investigated their effects on the biomass and activity of rhizosphere microorganisms. This study sheds light on the ecological interactions mediated by such compounds in the rhizosphere (Liu et al., 2015).
Fluorescence Probes Development
The development of novel fluorescence probes using derivatives of benzoic acid, as demonstrated by Setsukinai et al. (2003), is an important application. These probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, can reliably detect reactive oxygen species, showcasing the compound's utility in biological and chemical applications (Setsukinai et al., 2003).
Applications in Polymer Chemistry
Kishikawa, Hirai, and Kohmoto (2008) explored the use of a polymerizable benzoic acid derivative in the formation of liquid-crystalline complexes for material science applications. This indicates the versatility of 3-(phenoxymethyl)benzoic Acid derivatives in developing new materials (Kishikawa, Hirai, & Kohmoto, 2008).
Safety and Hazards
3-(phenoxymethyl)benzoic Acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and do not eat, drink or smoke when using this product .
Mécanisme D'action
Target of Action
It is known that benzoic acid derivatives, such as 3-(phenoxymethyl)benzoic acid, often interact with various enzymes and receptors within the body .
Mode of Action
It is known that benzoic acid derivatives can interfere with the functioning of various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
It is known that benzoic acid derivatives can influence a variety of biochemical pathways, potentially affecting processes such as cell growth, metabolism, and signal transduction .
Pharmacokinetics
It is known that benzoic acid derivatives are often metabolized in the liver and excreted via the kidneys .
Result of Action
It is known that benzoic acid derivatives can have various effects on cells, potentially influencing processes such as cell growth, metabolism, and signal transduction .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzoic acid derivatives .
Propriétés
IUPAC Name |
3-(phenoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYREZIPSJJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395634 | |
| Record name | 3-(phenoxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenoxymethyl)benzoic Acid | |
CAS RN |
31719-75-2 | |
| Record name | 3-(phenoxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 3-(phenoxymethyl)benzoic acid in the context of Mycobacterium tuberculosis?
A: The research article focuses on the interaction of 3-(phenoxymethyl)benzoic acid with Mycobacterium tuberculosis dihydrofolate reductase (DHFR). [] DHFR is an essential enzyme for bacterial survival, making it an attractive target for developing new tuberculosis drugs. By understanding how small molecules like 3-(phenoxymethyl)benzoic acid bind to DHFR, researchers can gain insights into designing more potent and effective inhibitors that could lead to new treatments for tuberculosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



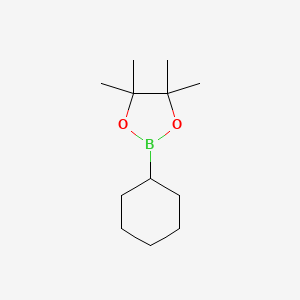
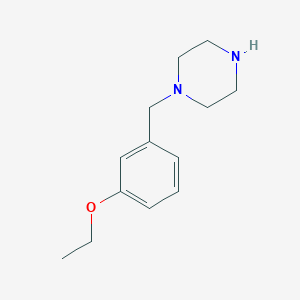




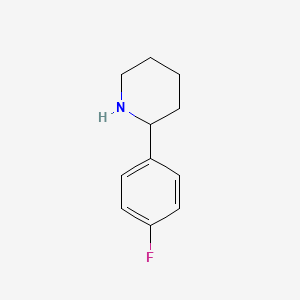
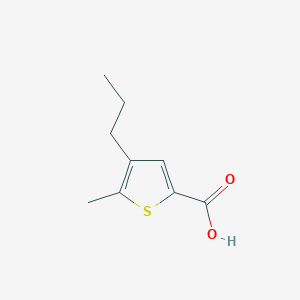
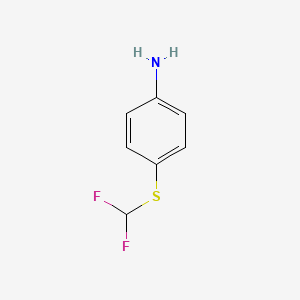


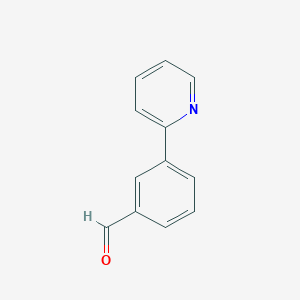
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
